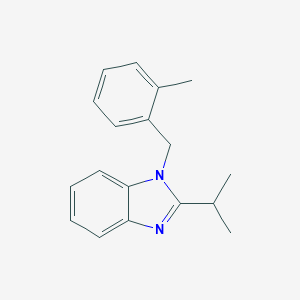
N-(1-adamantyl)-2-cyanobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-2-cyanobenzenesulfonamide, also known as ACSF-2, is a chemical compound with potential therapeutic properties. It belongs to the class of sulfonamides and has been the subject of several scientific studies.
作用機序
The exact mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to enhance the activity of GABA receptors, which could explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anticonvulsant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This could explain its neuroprotective effects.
実験室実験の利点と制限
One advantage of N-(1-adamantyl)-2-cyanobenzenesulfonamide is its high potency, which allows for the use of lower doses in experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on N-(1-adamantyl)-2-cyanobenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticonvulsant. Further studies are needed to fully understand the mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide and its potential therapeutic applications.
In conclusion, N-(1-adamantyl)-2-cyanobenzenesulfonamide is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1-adamantyl)-2-cyanobenzenesulfonamide as a therapeutic agent.
合成法
The synthesis of N-(1-adamantyl)-2-cyanobenzenesulfonamide involves the reaction of 1-adamantanamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to form N-(1-adamantyl)-2-cyanobenzenesulfonamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c18-11-15-3-1-2-4-16(15)22(20,21)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-10H2 |
InChIキー |
UFMRDXHSMXNZQU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)



![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)